molecular formula C17H14N2O3 B5093420 (2Z)-2-cyano-3-(4-hydroxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide

(2Z)-2-cyano-3-(4-hydroxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B5093420
M. Wt: 294.30 g/mol
InChI Key: MARWHLOHAXQPHF-RAXLEYEMSA-N
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Description

(2Z)-2-cyano-3-(4-hydroxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of cyano-substituted enamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-3-(4-hydroxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and 4-methoxyaniline.

    Condensation Reaction: The aldehyde and amine undergo a condensation reaction in the presence of a base to form the corresponding Schiff base.

    Cyanation: The Schiff base is then subjected to cyanation using a cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions to form the cyano-substituted enamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-3-(4-hydroxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted enamides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-3-(4-hydroxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-cyano-3-(4-hydroxyphenyl)-N-phenylprop-2-enamide: Lacks the methoxy group.

    (2Z)-2-cyano-3-(4-methoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide: The positions of the hydroxy and methoxy groups are swapped.

Uniqueness

The presence of both hydroxy and methoxy groups in (2Z)-2-cyano-3-(4-hydroxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide may confer unique properties, such as specific binding affinities or reactivity patterns, distinguishing it from similar compounds.

Properties

IUPAC Name

(Z)-2-cyano-3-(4-hydroxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-22-16-8-4-14(5-9-16)19-17(21)13(11-18)10-12-2-6-15(20)7-3-12/h2-10,20H,1H3,(H,19,21)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARWHLOHAXQPHF-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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